1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a compound with interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure comprises a pyrimidine core substituted with a chloropyrimidinyl group and a piperidinyl moiety, contributing to its distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. This is followed by the introduction of the chloropyrimidinyl group through a nucleophilic substitution reaction. The piperidinyl group is incorporated via a reductive amination or similar strategy, depending on the starting materials. Standard reaction conditions for these steps include temperatures ranging from 0°C to 100°C and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while optimizing for yield and purity. Key considerations include selecting appropriate catalysts, maintaining strict temperature control, and using high-purity starting materials. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized states with agents like hydrogen peroxide.
Reduction: Reductive conditions often involving sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but typically involve temperatures between -20°C to 150°C and solvents like methanol or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions. Oxidation typically leads to the formation of more oxidized pyrimidine derivatives, while reduction reactions yield reduced forms of the original compound. Substitution reactions result in the replacement of specific atoms or groups with others, leading to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
This compound has significant scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism by which 1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The chloropyrimidinyl group plays a crucial role in binding to proteins or enzymes, modulating their activity. The piperidinyl moiety can enhance the compound's ability to cross cell membranes, facilitating intracellular interactions.
Comparison with Similar Compounds
Comparison: Compared to other pyrimidine derivatives, this compound's unique substitution pattern provides distinct reactivity and biological activity. Its chloropyrimidinyl and piperidinyl groups distinguish it from simpler pyrimidine compounds, offering additional points of interaction with biological targets.
List of Similar Compounds:5-chloropyrimidine-2,4-dione
1-(piperidin-1-yl)pyrimidine-2,4-dione
3-(5-chloropyrimidin-2-yl)piperidine-1,3-dione
This analysis covers the compound's synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Each section highlights its uniqueness and potential in various scientific and industrial contexts.
Properties
IUPAC Name |
1-[3-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O4/c17-11-8-18-15(19-9-11)26-12-2-1-5-22(10-12)14(24)4-7-21-6-3-13(23)20-16(21)25/h3,6,8-9,12H,1-2,4-5,7,10H2,(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXLXMYYRPZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.